molecular formula C12H14O2 B8752111 6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8752111
M. Wt: 190.24 g/mol
InChI Key: WEGJKDKXICPGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-hydroxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7,13H,5-6H2,1-2H3

InChI Key

WEGJKDKXICPGRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C=C(C=C2)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred, cooled (−78° C.) solution of 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-one Intermediate 9, 0.8, 3 mmol) under argon was treated with a 1M solution of boron tribromide (10 mL). The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was cooled to −78° C., quenched and diluted with saturated aqueous sodium bicarbonate solution and the aqueous phase was extracted with dichloromethane (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to an oil. Flash column chromatography over silica gel (230-400 mesh) using 30% ethyl acetate in hexane as the eluent afforded the title compound (0.3 g, 52%) as a yellow viscous oil.
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10 mL
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Yield
52%

Synthesis routes and methods II

Procedure details

A stirred, cooled (−78° C.) solution of 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-one (Intermediate 9, 0.8, 3 mmol) under argon was treated with a 1M solution of boron tribromide (10 mL). The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was cooled to −78° C., quenched and diluted with saturated aqueous sodium bicarbonate solution and the aqueous phase was extracted with dichloromethane (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to an oil. Flash column chromatography over silica gel (230-400 mesh) using 30% ethyl acetate in hexane as the eluent afforded the title compound (0.3 g, 52%) as a yellow viscous oil.
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3 mmol
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solution
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10 mL
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Yield
52%

Synthesis routes and methods III

Procedure details

To a solution of 6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 g, 4.90 mmol) in dichloromethane (50 mL) at 0° C. was slowly added tribromoborane (1.0 M in dichloromethane) (24.5 mL, 24.5 mmol), resulting in a dark solution. The ice-bath was removed, and the reaction mixture was stirred overnight. The reaction mixture was diluted with dichloromethane (100 mL) and washed with water (2×25 mL). The aqueous layer was extracted with dichloromethane (2×25 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated to give a red, viscous oil. The residue was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (5%-12.5%-20%) to give 6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (0.299 g, 1.57 mmol, 32% yield) as an orange solid. The product had an HPLC ret. time=1.68 min. (condition A); LC/MS M+1=190.9.
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1 g
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24.5 mL
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50 mL
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